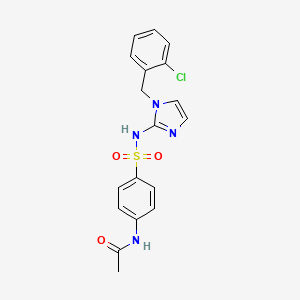
Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an imidazole ring, a sulfonyl group, and a chlorophenyl group. Its molecular formula is C17H15ClN4O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzylamine with imidazole to form the intermediate 1-(2-chlorophenyl)methyl-1H-imidazole. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets. The compound’s imidazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: Similar structure but lacks the imidazole and sulfonyl groups.
Acetamide, N-(4-bromophenyl)-: Similar structure with a bromine atom instead of chlorine.
Uniqueness
Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
71795-46-5 |
|---|---|
Molecular Formula |
C18H17ClN4O3S |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[4-[[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H17ClN4O3S/c1-13(24)21-15-6-8-16(9-7-15)27(25,26)22-18-20-10-11-23(18)12-14-4-2-3-5-17(14)19/h2-11H,12H2,1H3,(H,20,22)(H,21,24) |
InChI Key |
CNDYSUYWCVCOCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN2CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















